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Executive Summary
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-

penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It

exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT)

enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic

window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly

associated with non-selective PI3Kα inhibitors.[4][5] By specifically targeting oncogenic PI3Kα,

Tersolisib effectively downregulates the PI3K/Akt/mTOR signaling cascade, a critical pathway

for cell growth, proliferation, and survival that is frequently dysregulated in various cancers.

This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and

has shown promising anti-tumor activity in clinical trials.

Mechanism of Action: Allosteric Inhibition of Mutant
PI3Kα
Tersolisib distinguishes itself from many other PI3Kα inhibitors through its allosteric mode of

action. Instead of competing with ATP at the catalytic site, Tersolisib binds to a novel,

previously undescribed allosteric pocket within the PI3Kα enzyme. This binding is particularly

effective in the context of oncogenic mutations.
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The PI3Kα enzyme is a heterodimer composed of a catalytic subunit (p110α) and a regulatory

subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110α, are among the

most common oncogenic drivers in human cancers. These mutations, frequently occurring in

the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of

the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.

Tersolisib's allosteric binding stabilizes a conformation of the mutant PI3Kα enzyme that is

less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3

levels leads to decreased recruitment and activation of downstream effectors, most notably the

serine/threonine kinase Akt.
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Figure 1: Tersolisib's Mechanism of Action on the PI3K/Akt/mTOR Pathway.
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Quantitative Data
In Vitro Kinase Inhibitory Activity
Tersolisib demonstrates potent and selective inhibition of mutant PI3Kα isoforms. The

following table summarizes its half-maximal inhibitory concentration (IC50) values against

various PI3Kα variants compared to the wild-type enzyme.

Target
Tersolisib (STX-478) IC50
(nmol/L)

Selectivity vs. WT

PI3Kα H1047R 9.4 14-fold

PI3Kα WT 131 -

Data compiled from publicly available sources.

Preclinical In Vivo Efficacy
Tersolisib has shown significant anti-tumor activity in xenograft models of human cancers

harboring PIK3CA mutations.

Xenograft Model Dosing Outcome

CAL-33 (Head and Neck

Squamous Cell Carcinoma)

30, 100 mg/kg; p.o.; single

daily for 28 days

Dose-dependent reduction in

tumor volume.

Various (Colon, Lung, HNSCC,

Breast)
100 mg/kg

Tumor growth inhibition was

either similar to or better than

alpelisib.

Data compiled from publicly available sources.

Clinical Trial Data
Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the

clinical potential of Tersolisib in patients with advanced solid tumors harboring PIK3CA

mutations.
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Trial
Patient
Population

Treatment
Objective
Response
Rate (ORR)

Disease
Control Rate
(DCR)

PIKALO-1

(Phase 1/2)

Advanced solid

tumors with

PIK3CA

mutations (n=43)

Tersolisib

Monotherapy
21% 67%

PIKALO-1

(Phase 1/2)

Breast cancer

patients (n=22),

previously

treated with a

CDK4/6 inhibitor

Tersolisib

Monotherapy
23% Not Reported

Data compiled from publicly available sources.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of Tersolisib. These protocols are based on standard methodologies for evaluating

PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or

experimental conditions.

In Vitro PI3Kα Kinase Assay (Luminescent)
This assay quantifies the kinase activity of recombinant PI3Kα by measuring the amount of

ADP produced during the phosphorylation of PIP2.

Preparation Kinase Reaction Detection

Prepare serial dilutions
of Tersolisib

Add Tersolisib dilutions
to 96-well plate

Prepare kinase reaction
buffer with PI3Kα and PIP2

Add PI3Kα/PIP2 mixture Initiate reaction with ATP Incubate at room temperature Add ADP-Glo™ reagent to
convert ADP to ATP

Add Kinase Detection
reagent (luciferase/luciferin) Measure luminescence
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Figure 2: Workflow for an In Vitro PI3Kα Kinase Assay.

Materials:

Recombinant human PI3Kα (mutant and WT isoforms)

PIP2 substrate

ATP

Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml

BSA)

Tersolisib

ADP-Glo™ Kinase Assay kit

White, opaque 96-well plates

Multimode plate reader with luminescence detection

Procedure:

Prepare serial dilutions of Tersolisib in the kinase reaction buffer.

In a 96-well plate, add the Tersolisib dilutions.

Add the PI3Kα enzyme and the PIP2 substrate to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-

Glo™ reagent according to the manufacturer's instructions.

Measure the luminescence signal using a plate reader.
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Calculate the percent inhibition for each Tersolisib concentration and determine the IC50

value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway
Phosphorylation
This method is used to assess the effect of Tersolisib on the phosphorylation status of key

downstream effectors of PI3Kα, such as Akt and S6 ribosomal protein.

Cell Culture & Treatment Protein Extraction Western Blotting

Seed cells in 6-well plates Treat with Tersolisib
at various concentrations Incubate for a defined period Lyse cells and collect

protein extract
Quantify protein

concentration (BCA assay) SDS-PAGE Protein transfer to
PVDF membrane Blocking Primary antibody incubation

(e.g., p-Akt, p-S6, total Akt) Secondary antibody incubation Chemiluminescent detection

Click to download full resolution via product page

Figure 3: Workflow for Western Blot Analysis.

Materials:

Cancer cell line with a known PIK3CA mutation

Cell culture medium and supplements

Tersolisib

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6, anti-total Akt, anti-total S6, anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Seed cells in 6-well plates and allow them to adhere.

Treat the cells with various concentrations of Tersolisib and a vehicle control for a specified

time (e.g., 1-24 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA protein assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli buffer and boiling.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation following treatment with Tersolisib.
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Assay Setup Incubation Measurement

Seed cells in 96-well plates Treat with serial dilutions
of Tersolisib Incubate for 48-72 hours Add MTT or Resazurin reagent Incubate for 2-4 hours Add solubilization buffer

(for MTT)
Measure absorbance or

fluorescence

Click to download full resolution via product page

Figure 4: Workflow for a Cell Viability Assay.

Materials:

Cancer cell line with a known PIK3CA mutation

Cell culture medium and supplements

Tersolisib

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)

96-well plates

Microplate reader

Procedure:

Seed cells at an appropriate density in 96-well plates.

After cell adherence, treat the cells with a range of concentrations of Tersolisib. Include a

vehicle-only control.

Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.

If using MTT, add the solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

GI50 (concentration for 50% of maximal inhibition of cell growth).

Conclusion
Tersolisib represents a promising next-generation therapeutic for cancers driven by PIK3CA

mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation

from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The

robust preclinical data and encouraging early clinical results underscore its potential to become

a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical

investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in

combination with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10862097?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

